Boc-NH-PEG20-CH2CH2COOH, also known as t-Boc-N-amido-PEG20-acid, is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. It features a terminal carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable tool in bioconjugation and drug delivery applications. The compound is characterized by its hydrophilic nature, which enhances solubility in aqueous environments. Its structure allows for the formation of stable amide bonds upon reaction with primary amines, facilitating various biochemical applications.
Boc-NH-PEG20-CH2CH2COOH is classified as a linear heterobifunctional PEG reagent. This classification indicates that it possesses two distinct functional groups: one that can form amide bonds and another that provides a carboxylic acid functionality for further chemical reactions.
The synthesis of Boc-NH-PEG20-CH2CH2COOH typically involves several steps:
The synthesis may utilize various reagents such as:
The molecular formula for Boc-NH-PEG20-CH2CH2COOH is , with a molecular weight of 277.31 g/mol. The structure features:
The compound’s structure can be represented as follows:
where corresponds to the number of ethylene glycol units, typically around 20 in this case.
Boc-NH-PEG20-CH2CH2COOH can participate in several types of chemical reactions:
These reactions are typically conducted in organic solvents or aqueous buffers, depending on the solubility requirements and stability of reactants involved.
The mechanism by which Boc-NH-PEG20-CH2CH2COOH functions primarily revolves around its ability to form stable covalent bonds with biomolecules. Upon activation (e.g., deprotection of the Boc group), it can react with various substrates including proteins and peptides, facilitating drug delivery or modification processes.
The efficiency and specificity of these reactions can be influenced by factors such as:
Boc-NH-PEG20-CH2CH2COOH is generally characterized by:
Key chemical properties include:
Boc-NH-PEG20-CH2CH2COOH has diverse applications in scientific research and industry:
The therapeutic application of PEGylation technology has evolved substantially since its inception in the 1970s, progressing from simple polymer conjugates to sophisticated, site-specific modifications enabled by heterobifunctional linkers. Early PEGylation strategies relied on non-specific conjugation chemistry, resulting in heterogeneous mixtures of PEG-protein adducts with variable biological activities. The FDA approval of PEG-adenosine deaminase (Adagen®) in 1990 marked the first clinical validation of this technology, followed by landmark PEGylated biologics including PEG-interferon α-2b (PEG-Intron®) and PEG-granulocyte colony-stimulating factor (Neulasta®) [3]. These first-generation products demonstrated that PEG conjugation could dramatically improve pharmacokinetic profiles: Neulasta exhibits a 90-fold increase in plasma half-life compared to its unmodified counterpart, significantly reducing dosing frequency from daily to weekly administration [3].
The transition toward heterobifunctional PEG derivatives emerged as a solution to the limitations of early PEGylation technologies. Traditional methods suffered from:
Second-generation PEGylation introduced site-specific conjugation strategies using heterobifunctional linkers with orthogonal protecting groups. These advances enabled precise attachment at predetermined amino acid residues, yielding homogeneous conjugates with reproducible pharmacological properties. The development of enzymatic conjugation methods using transglutaminase further refined site-selectivity, allowing researchers to target specific glutamine residues in therapeutic proteins like interferon α-2b and interleukin-2 [3]. This historical progression set the stage for sophisticated linker systems like Boc-NH-PEG_n_-COOH derivatives, which offer controlled conjugation chemistry combined with customizable spacer lengths to optimize molecular spacing and flexibility.
Table 1: Evolution of PEGylated Therapeutics Enabled by Heterobifunctional Linkers
| Generation | Time Period | Key Innovations | Representative Therapeutics |
|---|---|---|---|
| First Generation | 1970s-1990s | Random PEGylation, linear PEG chains | PEG-adenosine deaminase (Adagen®) |
| Second Generation | 1990s-2010s | Site-specific conjugation, branched PEG architectures | PEG-Intron® (interferon α-2b), Neulasta® (G-CSF) |
| Third Generation | 2010s-Present | Heterobifunctional cleavable linkers, enzymatically-conjugatable PEGs | Antibody-drug conjugates, peptide-drug conjugates, PROTACs |
Boc-NH-PEG_20_-CH_2_CH_2_COOH exemplifies the sophistication achievable with modern heterobifunctional PEG linkers, combining three strategically designed molecular domains that enable precise construction of complex bioconjugates:
Boc-Protected Amine Terminus: The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the terminal amine (-NH_2_), allowing selective activation after carboxylate conjugation. This protection strategy prevents unwanted side reactions during multi-step syntheses and enables sequential conjugation workflows. The Boc group can be quantitatively removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting acid-sensitive biomolecules [4].
Extended PEG Spacer: The 20-unit polyethylene glycol chain (molecular weight ≈ 1,070.26 g/mol) creates a 86.4 Å hydrophilic bridge between conjugated functional groups. This substantial length:
This molecular architecture is specifically engineered to address the limitations of earlier-generation linkers in constructing proteolysis-targeting chimeras (PROTACs) and peptide-drug conjugates (PDCs). The Boc-NH-PEG_20_-CH_2_CH_2_COOH linker creates an optimal spatial separation between E3 ligase ligands and target protein binders in PROTAC molecules, facilitating ternary complex formation essential for targeted protein degradation [4]. In PDCs, the extended PEG chain enhances tumor penetration while reducing immunogenicity—critical advantages over antibody-drug conjugates (ADCs) which suffer from poor tissue penetration due to their large molecular size (≈150 kDa) [1].
Table 2: Comparative Analysis of PEG Linkers in Molecular Design
| Linker Property | Boc-NH-PEG2-CH2COOH | Boc-NH-PEG20-CH2CH2COOH | Therapeutic Impact |
|---|---|---|---|
| Molecular Weight | 263.3 g/mol | 1070.26 g/mol | Enhanced solubility and shielding |
| PEG Unit Count | 2 | 20 | Extended circulation half-life |
| Spacer Length | 13.5 Å | 86.4 Å | Reduced steric interference |
| Amine Protection | Boc group | Boc group | Selective conjugation capability |
| Terminal Group | -CH2COOH | -CH2CH2COOH | Improved coupling efficiency |
| Primary Applications | Semaglutide side chain, small molecule conjugates | PROTACs, peptide-drug conjugates, multi-domain biologics | Advanced targeted therapeutics |
The design objectives for Boc-NH-PEG_20_-CH_2_CH_2_COOH focus on resolving three fundamental challenges in bioconjugate engineering:
Controlled Spatial Orientation: The extended 20-unit PEG chain establishes precise distance parameters between conjugated functional domains. This spatial control is critical for PROTAC molecules, which require optimal positioning between the E3 ubiquitin ligase binding moiety and the target protein ligand to facilitate ubiquitin transfer [4]. Molecular dynamics simulations indicate that PEG_20_ provides the minimal length required for efficient ternary complex formation without compromising complex stability.
Enhanced Biopharmaceutical Properties: The hydrophilic PEG spacer significantly improves water solubility for hydrophobic payloads (e.g., chemotherapeutic agents like paclitaxel or proteasome inhibitors used in PROTACs), enabling pharmaceutical formulation without organic co-solvents. Additionally, the PEG chain creates a protective hydration shell around conjugated biomolecules, reducing renal clearance and shielding against proteolytic degradation. This extends plasma half-life while minimizing immunogenicity—addressing key limitations of peptide-based therapeutics that typically exhibit rapid renal clearance [1] [3].
Facilitated Analytical Characterization: Traditional PEGylated conjugates present analytical challenges due to PEG heterogeneity and signal suppression in mass spectrometry. Boc-NH-PEG_20_-CH_2_CH_2_COOH enables straightforward characterization through:
These design objectives collectively address the evolving needs of targeted drug delivery systems, particularly in oncology and precision medicine applications where molecular specificity and controlled biodistribution are paramount. By serving as a versatile molecular bridge between diverse functional domains, Boc-NH-PEG_20_-CH_2_CH_2_COOH represents a significant advancement in the toolkit for developing next-generation biotherapeutics with optimized pharmacological profiles.
Table 3: Key Functional Objectives and Design Features of Boc-NH-PEG20-CH2CH2COOH
| Design Objective | Structural Implementation | Biological Consequence |
|---|---|---|
| Orthogonal Reactivity | Boc-protected amine + terminal carboxylate | Sequential conjugation without cross-reactivity |
| Enhanced Solubility | 20-unit hydrophilic PEG spacer | Enables aqueous formulation of hydrophobic payloads |
| Extended Circulation | PEG-mediated steric shielding | Reduced renal clearance and protease degradation |
| Reduced Immunogenicity | Biocompatible PEG backbone | Minimizes anti-drug antibody formation |
| Optimal Molecular Spacing | 86.4 Å PEG chain length | Facilitates target engagement in multi-domain therapeutics |
| Analytical Tractability | Defined molecular weight (1070.26 g/mol) | Simplifies characterization of conjugates |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5